molecular formula C22H14N2O2S B3658049 quinolin-8-yl 10H-phenothiazine-10-carboxylate

quinolin-8-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B3658049
M. Wt: 370.4 g/mol
InChI Key: NLNZDWCHKNKLDG-UHFFFAOYSA-N
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Description

Quinolin-8-yl 10H-phenothiazine-10-carboxylate is a heterocyclic compound that combines the structural features of quinoline and phenothiazine

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolin-8-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of quinolin-8-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit topoisomerase enzymes, leading to DNA damage in cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of quinoline and phenothiazine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

quinolin-8-yl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-22(26-18-11-5-7-15-8-6-14-23-21(15)18)24-16-9-1-3-12-19(16)27-20-13-4-2-10-17(20)24/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNZDWCHKNKLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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